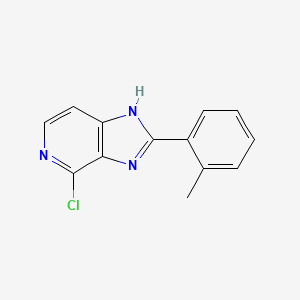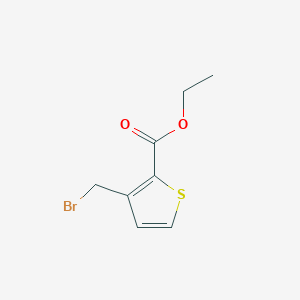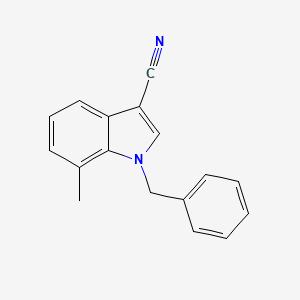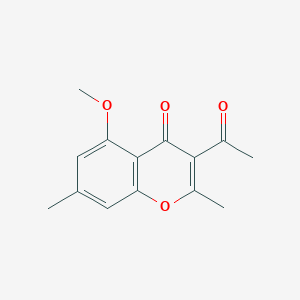
4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine is a heterocyclic compound that features a unique imidazo-pyridine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with 2-methylphenylamine in the presence of a base, followed by reduction and cyclization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
化学反応の分析
反応の種類
4-クロロ-2-(2-メチルフェニル)-1H-イミダゾ(4,5-c)ピリジンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は酸化されて対応するN-オキシドを生成できます。
還元: 還元反応はニトロ基をアミンに変換できます。
置換: ハロゲン置換反応は、クロロの位置に異なる置換基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: パラジウム炭素 (Pd/C) や水素ガスなどの還元剤がしばしば使用されます。
置換: 求核置換反応は通常、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を伴います。
生成される主な生成物
酸化: N-オキシドの生成。
還元: アミンの生成。
置換: 使用する求核試薬に応じて、さまざまな置換誘導体の生成。
科学的研究の応用
4-クロロ-2-(2-メチルフェニル)-1H-イミダゾ(4,5-c)ピリジンは、科学研究においていくつかの応用があります。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤としての可能性と、生体高分子との相互作用について調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について研究されています。
産業: 新素材の開発やさまざまな化学プロセスの前駆体として使用されます。
作用機序
4-クロロ-2-(2-メチルフェニル)-1H-イミダゾ(4,5-c)ピリジンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。活性部位に結合することで酵素活性を阻害したり、アゴニストやアンタゴニストとして作用することで受容体機能を調節したりする可能性があります。正確な経路と標的は、特定の生物学的コンテキストと化合物の構造的特徴によって異なります。
類似化合物との比較
類似化合物
4-クロロ-2-(2-メチルフェニル)-1H-イミダゾ(4,5-c)ピリミジン: ピリミジン環を持つ同様の構造。
2-(2-メチルフェニル)-1H-イミダゾ(4,5-c)ピリジン: クロロ置換基がない。
4-ブロモ-2-(2-メチルフェニル)-1H-イミダゾ(4,5-c)ピリジン: 塩素の代わりに臭素。
独自性
4-クロロ-2-(2-メチルフェニル)-1H-イミダゾ(4,5-c)ピリジンは、その特定のクロロ置換基のためにユニークであり、これはその反応性と生物活性に影響を与える可能性があります。クロロ基の存在は、化合物のハロゲン結合への参加能力を高め、薬物動態に影響を与える可能性があります。
特性
CAS番号 |
75007-97-5 |
|---|---|
分子式 |
C13H10ClN3 |
分子量 |
243.69 g/mol |
IUPAC名 |
4-chloro-2-(2-methylphenyl)-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C13H10ClN3/c1-8-4-2-3-5-9(8)13-16-10-6-7-15-12(14)11(10)17-13/h2-7H,1H3,(H,16,17) |
InChIキー |
YSOQEAQEFGJKDE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NC3=C(N2)C=CN=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11866921.png)


